molecular formula C17H18N4O3S2 B2464987 (Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide CAS No. 851717-34-5

(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide

Cat. No.: B2464987
CAS No.: 851717-34-5
M. Wt: 390.48
InChI Key: WCPNFPXCEOSLGP-ZPHPHTNESA-N
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Description

The compound (Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide is a heterocyclic acetamide derivative featuring a benzo[d]thiazol core substituted with a 3-ethyl group and linked to a 5-methylisoxazole moiety via a thioacetamide bridge. However, its structural motifs align with compounds studied for their pharmacological and physicochemical properties, such as antimicrobial or enzyme-inhibitory activities .

Properties

IUPAC Name

2-[2-[(3-ethyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c1-3-21-12-6-4-5-7-13(12)26-17(21)19-16(23)10-25-9-15(22)18-14-8-11(2)24-20-14/h4-8H,3,9-10H2,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPNFPXCEOSLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=NC(=O)CSCC(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide is a synthetic compound characterized by its complex structure, which includes a thiazole moiety, an isoxazole ring, and an acetamide group. This unique combination of functional groups suggests potential for diverse biological activities , particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N4O3S2C_{17}H_{18}N_{4}O_{3}S_{2}, with a molecular weight of 378.47 g/mol. The presence of heteroatoms in its structure enhances its reactivity and biological interactions. The thiazole ring is particularly noted for its medicinal properties, often linked to antimicrobial and anticancer activities.

Antimicrobial Activity

Compounds similar to this compound have demonstrated significant antimicrobial effects against various bacterial strains. For instance, derivatives containing thiazole and isoxazole rings have shown promising results against Escherichia coli and Staphylococcus aureus, indicating that this compound may also exhibit similar inhibitory activities .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli15 µg/mL
Compound BS. aureus10 µg/mL
(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2...TBDTBD

Anticancer Activity

Research indicates that compounds with structural similarities to (Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2... exhibit anticancer properties by targeting various pathways involved in tumor growth. For example, certain thiazole derivatives have been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis, leading to apoptosis in cancer cells. The IC50 values for these compounds typically range from 1.1 µM to 4.24 µM, showcasing their potency compared to standard chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (µM)
Compound 1MCF-71.1
Compound 2HCT-1162.6
Compound 3HepG21.4
(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2...TBDTBD

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleic acid synthesis, particularly thymidylate synthase.
  • Cell Cycle Arrest : By interfering with DNA synthesis, the compound can induce cell cycle arrest, leading to apoptosis in cancer cells.
  • Antimicrobial Mechanisms : The structural features allow for interaction with bacterial cell membranes or enzymes critical for bacterial survival.

Research Findings and Case Studies

Recent studies have focused on synthesizing and evaluating the biological activities of compounds related to (Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)... In one study, a series of thiazole derivatives were synthesized and tested for their antimicrobial and anticancer properties. The results indicated that specific modifications to the thiazole ring could enhance both antimicrobial efficacy and cytotoxicity against cancer cell lines .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s estimated molecular weight (~450 g/mol) aligns with larger heterocyclic systems, suggesting moderate solubility in organic solvents .
  • IR carbonyl peaks (C=O) in similar compounds (1638–1690 cm⁻¹) correlate with the target’s expected peaks (~1630–1680 cm⁻¹), indicative of amide and ketone functionalities .
2.4 Predictive Models and Regulatory Implications
  • QSAR and Read-Across : Per the chemical similarity hypothesis (), the target compound’s hazards and bioactivity can be extrapolated from analogs like 4g and 4h, which exhibit predictable mass fragmentation patterns (e.g., MS m/z 105 base peak in 4g) .
  • Regulatory Considerations: Structural similarity to patented thiadiazol derivatives () underscores the importance of demonstrating non-obviousness in drug development, given the expectation of analogous properties in closely related compounds .

Q & A

Q. What are the critical steps and parameters in synthesizing this compound?

The synthesis involves multi-step reactions:

  • Step 1 : Formation of the benzo[d]thiazole core via cyclization of precursors (e.g., 2-aminothiophenol derivatives) under reflux conditions .
  • Step 2 : Introduction of the ethyl group at the 3-position using alkylation agents (e.g., ethyl iodide) in polar aprotic solvents like DMF .
  • Step 3 : Coupling the thioacetamide moiety via nucleophilic substitution, requiring controlled pH and temperature to avoid side reactions .
  • Step 4 : Functionalization with the 5-methylisoxazol-3-yl group using carbodiimide-mediated amide bond formation . Critical Parameters : Solvent choice (DMF/DMSO), reaction time (6–24 hours per step), and purification via column chromatography .

Q. How is structural integrity confirmed post-synthesis?

Methodological characterization includes:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., ethyl group δ ~1.2 ppm, thioacetamide S-CH₂ at δ ~3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
  • IR Spectroscopy : Detection of key functional groups (C=O stretch ~1650 cm⁻¹, C=N ~1600 cm⁻¹) .

Q. What preliminary assays assess the compound's bioactivity?

Initial screening involves:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
  • Solubility Testing : HPLC-based quantification in PBS or DMSO to guide dosing in follow-up studies .

Advanced Research Questions

Q. How can reaction yields be optimized for the thioacetamide coupling step?

Strategies include:

  • Solvent Optimization : Replacing DMF with DMSO to enhance nucleophilicity of the thiol group .
  • Catalyst Use : Adding catalytic DMAP to accelerate amide bond formation .
  • Temperature Gradients : Gradual heating (40°C → 80°C) to minimize decomposition of sensitive intermediates .
  • Real-Time Monitoring : TLC or in-line IR to track reaction progress and terminate at peak yield .

Q. How do structural modifications of the benzo[d]thiazole core alter pharmacological activity?

Case studies reveal:

  • Ethyl vs. Methyl Substitution : Ethyl groups enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeted analogs .
  • Methoxy Additions : 5,6-Dimethoxy derivatives show 3-fold increased antimicrobial activity due to enhanced membrane interaction .
  • Thioether Linkers : Replacing thioacetamide with sulfonamide reduces cytotoxicity in normal cells while retaining anticancer effects .

Q. How to resolve contradictions between computational and experimental bioactivity data?

Methodological approaches:

  • Reassess Binding Poses : Re-dock the compound using cryo-EM or X-ray crystallography-derived protein structures .
  • Validate Assay Conditions : Test under varying pH/temperature to identify false negatives in enzyme inhibition assays .
  • Synergistic Studies : Combine molecular dynamics simulations with surface plasmon resonance (SPR) to quantify binding kinetics .

Data Analysis & Mechanistic Questions

Q. What analytical techniques evaluate stability under physiological conditions?

  • HPLC Stability Assays : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 hours .
  • LC-MS/MS Metabolite Profiling : Identify oxidative metabolites (e.g., sulfoxide formation) in liver microsome incubations .
  • DSC/TGA : Thermal analysis to assess solid-state stability and excipient compatibility .

Q. How to interpret conflicting cytotoxicity data across cell lines?

  • Dose-Response Curves : Compare IC₅₀ values in >3 cell lines (e.g., HeLa vs. MCF-7) to identify tissue-specific effects .
  • Mechanistic Profiling : Use RNA-seq to correlate cytotoxicity with pathway activation (e.g., apoptosis vs. necrosis markers) .
  • Check Purity : Confirm >95% purity via HPLC to rule out impurity-driven toxicity .

Experimental Design & Optimization

Q. How to design SAR studies for derivatives?

  • Core Modifications : Synthesize analogs with halogens (Br, Cl) at the 6-position to probe steric effects .
  • Side-Chain Variations : Replace 5-methylisoxazole with pyridine or thiophene to assess heterocycle-specific interactions .
  • In Silico Screening : Use Schrödinger’s Glide to prioritize derivatives with predicted ΔG < -8 kcal/mol .

Q. What controls are essential in mechanistic studies?

  • Positive/Negative Controls : Include known inhibitors (e.g., doxorubicin for cytotoxicity) and vehicle-only groups .
  • Off-Target Assays : Test against non-target enzymes (e.g., CYP450s) to confirm selectivity .
  • Genetic Knockdowns : Use siRNA to validate target engagement in cell-based models .

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